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Compound of Interest

Compound Name: Ethyl ximenynate

Cat. No.: B071133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl ximenynate, with the IUPAC name ethyl (E)-octadec-11-en-9-ynoate, is a long-chain

fatty acid ester. Its unique structure, featuring both a double and a triple bond, makes it a

molecule of interest for various research applications. Understanding its spectroscopic

characteristics is fundamental for its identification, characterization, and quality control in

research and development. This guide provides a summary of the expected spectroscopic data

(NMR, IR, MS) for ethyl ximenynate and outlines the general experimental protocols for

obtaining such data.

Spectroscopic Data
Precise experimental spectroscopic data for ethyl ximenynate is not readily available in public

databases. However, based on the known structure and data from analogous compounds, a

predictive analysis can be made. For the purpose of this guide, NMR data for the structurally

similar compound, ethyl (E)-octadec-9-enoate, is presented to provide a reasonable

approximation of the chemical shifts for the ethyl ester and saturated aliphatic chain portions of

the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data (Predicted)

The proton NMR spectrum of ethyl ximenynate is expected to show characteristic signals for

the ethyl group, the aliphatic chain, and the protons adjacent to the double and triple bonds.

The following table presents data for the analogous compound, ethyl (E)-octadec-9-enoate.

Chemical Shift
(δ) ppm

Multiplicity Integration

Assignment
(for Ethyl (E)-
octadec-9-
enoate)

Predicted
Assignment
for Ethyl
Ximenynate

5.34 m 2H -CH=CH- (trans) -CH=CH- (trans)

4.12 q 2H -OCH₂CH₃ -OCH₂CH₃

2.28 t 2H -CH₂COO- -CH₂COO-

2.00 m 4H Allylic -CH₂-
Allylic/Propargyli

c -CH₂-

1.62 m 2H -CH₂CH₂COO- -CH₂CH₂COO-

1.25 m ~18H -(CH₂)n- -(CH₂)n-

1.25 t 3H -OCH₂CH₃ -OCH₂CH₃

0.88 t 3H -CH₂CH₃ -CH₂CH₃

¹³C NMR Data (Predicted)

The carbon NMR spectrum provides information on the different carbon environments within

the molecule. The table below shows data for ethyl (E)-octadec-9-enoate. The presence of the

alkyne group in ethyl ximenynate would introduce two additional signals in the 70-90 ppm

region.[1]
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Chemical Shift (δ) ppm
Assignment (for Ethyl (E)-
octadec-9-enoate)

Predicted Assignment for
Ethyl Ximenynate

173.8 C=O C=O

130.0 -CH=CH- -CH=CH-

60.1 -OCH₂- -OCH₂-

34.4 -CH₂COO- -CH₂COO-

32.6 Allylic -CH₂- Allylic/Propargylic -CH₂-

22.7 - 31.9 -(CH₂)n- -(CH₂)n-

14.3 -OCH₂CH₃ -OCH₂CH₃

14.1 -CH₂CH₃ -CH₂CH₃

Not Present N/A -C≡C- (approx. 70-90 ppm)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for ethyl ximenynate are listed below.

Wavenumber (cm⁻¹) Functional Group

~3020 =C-H stretch (alkene)

2925, 2855 C-H stretch (alkane)

~2200 -C≡C- stretch (alkyne, weak)

~1740 C=O stretch (ester)

~1670 C=C stretch (alkene, trans)

~1170 C-O stretch (ester)

~965 =C-H bend (trans alkene)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For ethyl ximenynate (C₂₀H₃₄O₂), the expected molecular ion peak and major

fragments are outlined below.

m/z Assignment

306.26 [M]⁺ (Molecular Ion)

261.25 [M - OCH₂CH₃]⁺

233.22 [M - COOCH₂CH₃]⁺

Various Fragmentation of the alkyl chain

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for long-chain fatty

acid esters like ethyl ximenynate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified ethyl ximenynate in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Parameters: For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation

delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider

spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if

needed.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like ethyl ximenynate, a thin film can be prepared

by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively,
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Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample

directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty salt plates or the clean

ATR crystal.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively

volatile and thermally stable compound like ethyl ximenynate, Gas Chromatography-Mass

Spectrometry (GC-MS) is a suitable method. The sample is first injected into a gas

chromatograph to separate it from any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) is a common method that bombards the molecule with

high-energy electrons, causing ionization and fragmentation.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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